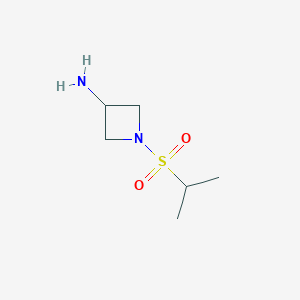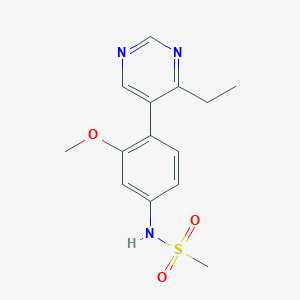
N-(3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl)acetamide is a compound belonging to the class of pyrrolone derivatives. Pyrrolones are five-membered heterocyclic compounds containing nitrogen and oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water under catalyst-free conditions . This method is efficient and environmentally friendly, providing high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.
化学反应分析
Types of Reactions: N-(3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.
科学研究应用
N-(3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: The compound shows promise as a lead compound for the development of new drugs targeting various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of N-(3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Pyrrolidin-2-one: A five-membered lactam with similar structural features.
Pyrrolopyrazine: A nitrogen-containing heterocyclic compound with a pyrrole ring and a pyrazine ring.
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
Uniqueness: N-(3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl)acetamide stands out due to its specific structural features and the presence of both hydroxy and oxo groups. These functional groups contribute to its unique reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C6H8N2O3 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC 名称 |
N-(3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl)acetamide |
InChI |
InChI=1S/C6H8N2O3/c1-3(9)8-5-4(10)2-7-6(5)11/h10H,2H2,1H3,(H,7,11)(H,8,9) |
InChI 键 |
YSTCHEWVMADBFX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(CNC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


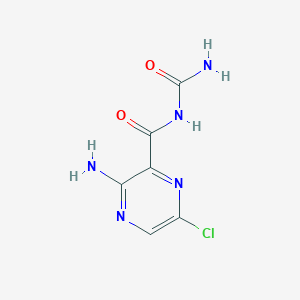
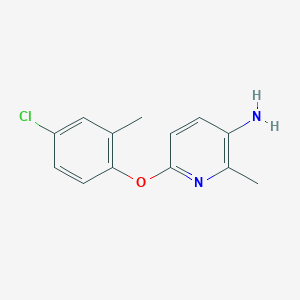
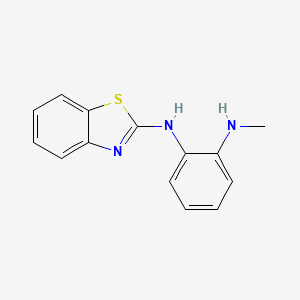
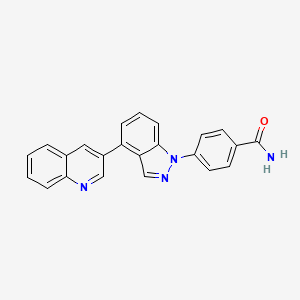
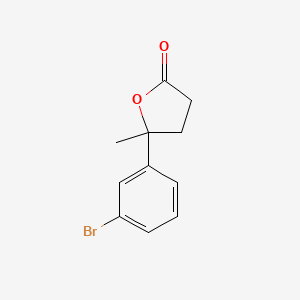

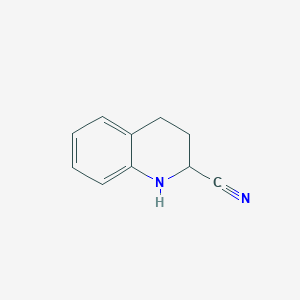
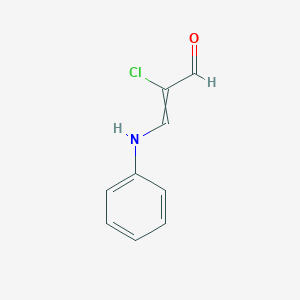
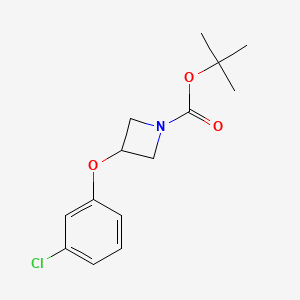
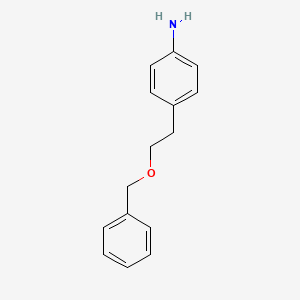
![1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13870666.png)

